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molecular formula C19H23NO2 B3267901 3-(Benzyl(methyl)amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one CAS No. 47235-20-1

3-(Benzyl(methyl)amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Cat. No. B3267901
M. Wt: 297.4 g/mol
InChI Key: LPCUZXHCGXGQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791287B2

Procedure details

In a four-neck 1 L flask equipped with reflux, thermometer and mechanical stirrer, the following are loaded: 95% w/w paraformaldehyde (19.2 g, 0.638 moles) and acetonitrile (300 mL/234 g, 5.70 moles). The mixture is cooled to a temperature less than 10° C., then the following are loaded: 97% w/w N-benzylmethylamine (77.3 g, 0.638 moles), 36% HCl (70.9 g/60.0 mL, 0.70 moles). Finally, 99.7% 1-(3-methoxy-phenyl)-propan-1-one (100 g, 0.608 moles) is added. The reaction mixture is heated at 65±5° C. for 20-24 hours and the conversion is verified by means of HPLC. Upon completed reaction, the solution is concentrated under vacuum at 35-50° C. and 200-300 mL of solvent is collected. Added to the mixture are: toluene (100 ml) and purified water (200 ml), and stirring proceeds for 30 minutes at ambient temperature. The phases are separated and toluene (200 ml) is added to the aqueous phase. The pH is brought to 11-13 with 28% NaOH (about 105 g). The mixture is stirred for 30 minutes and the phases separated. The toluene phase is distilled under vacuum at 35-45° C. IPA (100 mL) is then added and the residue solvent is distilled.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
77.3 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[C:3](#[N:5])C.[CH2:6](CN)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:24](=[O:27])[CH2:25][CH3:26])[CH:21]=[CH:22][CH:23]=1>>[CH2:6]([N:5]([CH3:3])[CH2:26][CH:25]([CH3:1])[C:24]([C:20]1[CH:21]=[CH:22][CH:23]=[C:18]([O:17][CH3:16])[CH:19]=1)=[O:27])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
77.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)CN
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
stirring proceeds for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a four-neck 1 L flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
CUSTOM
Type
CUSTOM
Details
thermometer and mechanical stirrer, the following are loaded
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to a temperature less than 10° C.
CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated under vacuum at 35-50° C.
CUSTOM
Type
CUSTOM
Details
200-300 mL of solvent is collected
ADDITION
Type
ADDITION
Details
Added to the mixture
CUSTOM
Type
CUSTOM
Details
toluene (100 ml) and purified water (200 ml)
CUSTOM
Type
CUSTOM
Details
The phases are separated
ADDITION
Type
ADDITION
Details
toluene (200 ml) is added to the aqueous phase
STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the phases separated
DISTILLATION
Type
DISTILLATION
Details
The toluene phase is distilled under vacuum at 35-45° C
ADDITION
Type
ADDITION
Details
IPA (100 mL) is then added
DISTILLATION
Type
DISTILLATION
Details
the residue solvent is distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)N(CC(C(=O)C1=CC(=CC=C1)OC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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